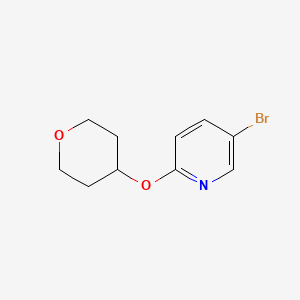

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Overview

Description

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: is an organic compound with the molecular formula C10H12BrNO2 . It is a brominated pyridine derivative, where the bromine atom is positioned at the 5th carbon of the pyridine ring, and a tetrahydro-2H-pyran-4-yloxy group is attached to the 2nd carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Mechanism of Action

Mode of Action

Like many brominated compounds, it may interact with its targets through covalent bonding, which can lead to changes in the target’s function .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine’s action are currently unknown. More research is needed to understand the compound’s biological activity and potential therapeutic effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5th position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Formation of Tetrahydro-2H-pyran-4-yloxy Group: The tetrahydro-2H-pyran-4-yloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the brominated pyridine with tetrahydro-2H-pyran-4-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the tetrahydro-2H-pyran-4-yloxy group.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by linking with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

Coupling Reactions: Palladium (Pd) catalysts, boronic acids, or halides.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would result in a biaryl compound .

Scientific Research Applications

Chemistry:

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications .

Biology and Medicine:

In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the development of new polymers, coatings, and electronic materials .

Comparison with Similar Compounds

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure but lacks the oxygen atom in the tetrahydro-2H-pyran-4-yloxy group.

2-(4-Bromophenoxy)tetrahydropyran: Contains a bromophenoxy group instead of a bromopyridine group.

4-Bromotetrahydropyran: Similar tetrahydropyran structure but lacks the pyridine ring

Uniqueness:

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is unique due to the presence of both a brominated pyridine ring and a tetrahydro-2H-pyran-4-yloxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Biological Activity

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a chemical compound that exhibits significant biological activity due to its unique structural components. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a tetrahydro-2H-pyran moiety attached to a pyridine ring. Its molecular formula is CHBrNO, with a molecular weight of approximately 242.11 g/mol. The presence of the bromine atom and the tetrahydropyran group enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Binding Affinity Studies

Studies focusing on the interaction of this compound with biological targets have shown promising results. It appears to interact with key proteins involved in disease pathways, including those associated with inflammation and cancer . However, further research is needed to clarify these interactions and their therapeutic implications.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | Iodine instead of bromine | Higher reactivity due to iodine substitution |

| 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine | Different position of bromine | Variations in biological activity |

| 5-Bromo-N-(tetrahydro-2H-pyran)acetamide | Acetamide group instead of pyridine | Potentially different therapeutic uses |

This table illustrates how the specific combination of functional groups in this compound may enhance its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Inflammation Treatment : Compounds similar in structure have been shown to selectively inhibit kinase activities linked to inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus . This suggests that further exploration of this compound could yield valuable therapeutic agents.

- Cancer Research : Investigations into related pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .

- Antimicrobial Studies : Other compounds within the same chemical class have shown efficacy against bacterial strains, suggesting that this compound might possess antimicrobial properties worthy of exploration .

Properties

IUPAC Name |

5-bromo-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTXTBRJCPHMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620000 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494772-07-5 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.